Decanoyl-RVKR-CMK TFA
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Overview
Description
This compound is known for its ability to block the activity of all seven proprotein convertases, including furin, PC1, PC2, PC4, PACE4, PC5, and PC7 . It is widely used in scientific research for its inhibitory effects on various biological processes.
Preparation Methods
The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling and chloromethylation reactions . Industrial production methods may involve large-scale peptide synthesis techniques and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Decanoyl-RVKR-CMK TFA undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s peptide backbone can undergo modifications under certain conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Decanoyl-RVKR-CMK TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of proprotein convertases and their role in various biochemical pathways.
Mechanism of Action
Decanoyl-RVKR-CMK TFA exerts its effects by irreversibly binding to the catalytic site of proprotein convertases, thereby inhibiting their activity. The compound targets the active site of these enzymes, preventing the cleavage of substrate proteins. This inhibition disrupts various cellular processes that rely on proprotein convertase activity, such as protein maturation, signal transduction, and viral entry .
Comparison with Similar Compounds
Decanoyl-RVKR-CMK TFA is unique in its ability to inhibit all seven proprotein convertases, making it a versatile tool for studying these enzymes. Similar compounds include:
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: Another peptide-based inhibitor with similar inhibitory properties.
Furin Inhibitor I: A compound that specifically targets furin and other proprotein convertases.
Compared to these compounds, this compound offers broader inhibitory activity, making it suitable for a wide range of research applications.
Properties
Molecular Formula |
C36H67ClF3N11O7 |
---|---|
Molecular Weight |
858.4 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26+,29-;/m0./s1 |
InChI Key |
QYMXBIIZDOWKAX-GRDOVIKDSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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